

Spectroscopic Analysis of 2,5-Dimethoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethoxybenzonitrile** (C₉H₉NO₂, CAS Number: 5312-97-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for its identification, characterization, and use in research and development.

Chemical Structure and Properties

2,5-Dimethoxybenzonitrile is an aromatic compound with a nitrile functional group and two methoxy substituents on the benzene ring.

Property	Value
Molecular Formula	C ₉ H ₉ NO ₂
Molecular Weight	163.17 g/mol [1]
CAS Number	5312-97-0
Melting Point	81-85 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2,5-Dimethoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3)[1]

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]	Assignment
7.07	dd	1H	8.8, 2.8	Aromatic H
7.04	d	1H	2.8	Aromatic H
6.89	d	1H	8.8	Aromatic H
3.87	s	3H	OCH_3	
3.77	s	3H	OCH_3	

^{13}C NMR (100.5 MHz, CDCl_3)[1]

Chemical Shift (δ) [ppm]	Assignment
153.7	C-O
153.1	C-O
120.8	Aromatic CH
117.5	Aromatic CH
116.4	C-CN
112.6	Aromatic CH
101.7	C-CN
56.4	OCH_3
55.9	OCH_3

Infrared (IR) Spectroscopy

IR (KBr Pellet)[1]

Wavenumber (cm ⁻¹)	Assignment
2224	C≡N stretch
1582, 1508, 1420	C=C aromatic ring stretch
1287, 1237	C-O stretch (asymmetric)
1120, 1039	C-O stretch (symmetric)
879, 815, 753, 704	C-H out-of-plane bend

Mass Spectrometry (MS)

MS (EI, 70 eV)[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
163	100	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,5-Dimethoxybenzonitrile** was prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of **2,5-Dimethoxybenzonitrile** (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this powder was then compressed in a die under high pressure to form a

transparent or translucent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion, generating the mass spectrum.^{[2][3]}

Visualization

Caption: Chemical structure of **2,5-Dimethoxybenzonitrile**.

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References

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